molecular formula C23H19NO4 B15158144 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid

2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid

Cat. No.: B15158144
M. Wt: 373.4 g/mol
InChI Key: IIJKRPVAVXANME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(1,3-dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-21-18-11-15-9-13-5-1-2-6-14(13)10-16(15)12-19(18)22(26)24(21)20-8-4-3-7-17(20)23(27)28/h1-2,5-6,9-12,17,20H,3-4,7-8H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKRPVAVXANME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthoisoindole core, followed by the introduction of the cyclohexane ring and the carboxylic acid group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid.

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The terminal carboxylic acid (-COOH) group participates in standard transformations:

Reaction Type Conditions Outcome
Esterification Alcohol, acid/base catalyst (e.g., H₂SO₄)Formation of esters (e.g., methyl, ethyl derivatives) .
Amidation Amine, coupling agents (e.g., DCC, EDC)Amide derivatives for potential biological applications .
Decarboxylation High temperature, metal catalysts (e.g., Cu)Loss of CO₂ to form cyclohexyl derivatives (less likely without β-keto groups) .

Reactions of the Dioxonaphthoisoindole Moiety

The fused aromatic system (1,3-dioxonaphtho[2,3-f]isoindole) exhibits reactivity typical of cyclic ketones and aromatic heterocycles:

Reaction Type Conditions Outcome
Ring-Opening Acidic/basic conditions (e.g., HCl, NaOH)Cleavage of the isoindole ring to form open-chain derivatives .
Electrophilic Substitution Electrophiles (e.g., NO₂⁺, HNO₃)Substitution at activated positions (e.g., para to ketone groups) .
Reduction Reducing agents (e.g., LiAlH₄)Reduction of carbonyl groups to secondary alcohols .

Stability and Reactivity Trends

  • Thermal Stability : The cyclic ketone system (1,3-dioxo) enhances stability under mild conditions but may undergo ring-opening at elevated temperatures.

  • Aqueous Solubility : Limited due to the hydrophobic cyclohexane and aromatic rings, requiring polar solvents for reactions.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicine, (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes like metabolism or signal transduction.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1S,2S)-2-(1,3-Dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid
  • CAS Registry Number : 446044-45-7
  • Molecular Formula: C₂₃H₁₉NO₄
  • Molecular Weight : 373.408 g/mol
  • Structural Features : A cyclohexane ring fused to a carboxylic acid group and a naphtho[2,3-f]isoindole-1,3-dione moiety. The stereochemistry (1S,2S) is critical for its interactions in chiral environments .

Physicochemical Properties :

  • Solubility : Slightly soluble in chloroform .
  • Applications : Used as a drug intermediate, optical standard, and reagent in organic synthesis .

Comparison with Structurally Related Compounds

Benzo[f]isoindole Derivative

Compound : (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid

  • CAS : 642995-16-2
  • Molecular Formula: C₁₉H₁₇NO₄
  • Molecular Weight : 323.34 g/mol
  • Key Differences: Replaces the naphtho[2,3-f] system with a benzo[f]isoindole ring, reducing aromatic conjugation. Solubility: Very slightly soluble in chloroform .

Spiro-Isoquinoline Derivative

Compound: 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

  • CAS : 1239843-15-2
  • Molecular Formula: C₂₀H₂₅NO₃
  • Molecular Weight : 327.417 g/mol
  • Key Differences: Features a spirocyclic structure (cyclopentane fused to isoquinoline), enhancing conformational rigidity. Lacks the isoindole-dione group, reducing electrophilic reactivity.

(1R,2R) Enantiomer

Compound : (1R,2R)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic acid

  • CAS : 642995-15-1
  • Molecular Formula: C₁₉H₁₇NO₄
  • Molecular Weight : 323.35 g/mol
  • Key Differences :
    • Enantiomeric configuration (1R,2R) alters chiral recognition in biological systems.
    • Applications : Used in asymmetric synthesis and as a chiral building block .

Trifluoromethyl-Substituted Analog

Compound : 1,3-Dioxoisoindolin-2-yl 4-(trifluoromethyl)cyclohexane-1-carboxylate

  • CAS : 2484916-65-4
  • Molecular Formula: C₁₆H₁₃F₃NO₄
  • Molecular Weight : 340.28 g/mol
  • Key Differences :
    • Incorporates a trifluoromethyl group on the cyclohexane ring, enhancing lipophilicity and metabolic stability.
    • Applications : Likely used in drug design to improve pharmacokinetic properties .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Applications
Target Compound 446044-45-7 C₂₃H₁₉NO₄ 373.408 Naphtho[2,3-f]isoindole, (1S,2S) configuration Slight in chloroform Drug intermediates, optical standards
Benzo[f]isoindole Analog 642995-16-2 C₁₉H₁₇NO₄ 323.34 Benzo[f]isoindole ring Very slight in chloroform Organic synthesis
Spiro-Isoquinoline Derivative 1239843-15-2 C₂₀H₂₅NO₃ 327.417 Spirocyclic structure Not reported Medicinal chemistry (hypothetical)
(1R,2R) Enantiomer 642995-15-1 C₁₉H₁₇NO₄ 323.35 Mirror stereochemistry Not reported Chiral synthesis
Trifluoromethyl Derivative 2484916-65-4 C₁₆H₁₃F₃NO₄ 340.28 Trifluoromethyl substituent Not reported Enhanced drug design

Structural and Functional Insights

  • Stereochemical Influence : The (1S,2S) configuration of the target compound may enhance binding specificity in enzyme-active sites compared to its (1R,2R) enantiomer .
  • Substituent Effects : The trifluoromethyl group in the derivative increases lipophilicity (logP), making it more suitable for blood-brain barrier penetration in CNS drug development .

Biological Activity

The compound 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, toxicity, and mechanisms of action.

Chemical Structure

The molecular structure of this compound can be described by the following properties:

  • Molecular Formula: C₁₅H₁₃N₃O₃
  • Molecular Weight: 281.28 g/mol
  • IUPAC Name: 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid

Pharmacological Properties

Research indicates that compounds related to isoindole structures exhibit a variety of biological activities:

  • Anticancer Activity:
    • Studies have shown that isoindole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar isoindole structures have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Effects:
    • The compound has potential antimicrobial properties. Similar dioxoisoindole compounds have been tested against bacterial strains, showing inhibition of growth due to their ability to interfere with bacterial cell wall synthesis .
  • Anti-inflammatory Properties:
    • Evidence suggests that isoindole derivatives may possess anti-inflammatory effects by modulating inflammatory pathways and cytokine production .

The biological activity of 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    The compound may inhibit specific enzymes involved in metabolic pathways crucial for tumor growth and inflammation.
  • Interaction with Cellular Signaling Pathways:
    It is hypothesized that this compound can modulate signaling pathways such as NF-kB and MAPK, which are pivotal in regulating immune responses and cell survival .

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents certain risks:

  • Acute Toxicity:
    The compound is classified as harmful if ingested or in contact with skin, indicating a need for caution in handling .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action observed in related isoindole compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
Compound AYesModerateYesEnzyme inhibition
Compound BYesYesModerateSignaling pathway modulation
2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acidYesPotentialYesEnzyme inhibition & signaling modulation

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Cancer Cell Lines:
    A study demonstrated that a related isoindole derivative significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis .
  • Antimicrobial Testing:
    Another research project evaluated the antimicrobial efficacy of various isoindoles against Staphylococcus aureus and Escherichia coli, revealing promising results for potential therapeutic applications .

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